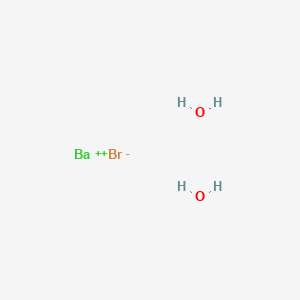![molecular formula C6H5N3O B14757812 7H-Pyrimido[4,5-b][1,4]oxazine CAS No. 255-13-0](/img/structure/B14757812.png)
7H-Pyrimido[4,5-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrimido[4,5-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine typically involves the reaction of 5-aminopyrimidines with α-halogeno-ketones. For example, the condensation of 4,5-diaminopyrimidine derivatives with α-bromoisopropyl methyl ketone yields the desired pyrimido[4,5-b][1,4]oxazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
7H-Pyrimido[4,5-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted oxazine derivatives.
Aplicaciones Científicas De Investigación
7H-Pyrimido[4,5-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, certain derivatives act as inhibitors of TRPA1, a receptor involved in pain and inflammation. These compounds interact with the receptor’s active site, blocking its activity and thereby reducing pain and inflammation .
Comparación Con Compuestos Similares
7H-Pyrimido[4,5-b][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-b][1,4]thiazine: Similar in structure but contains a sulfur atom instead of oxygen.
Pyrimido[4,5-b][1,4]diazine: Contains nitrogen atoms in place of oxygen.
Pyrimido[4,5-b][1,4]triazine: Features an additional nitrogen atom in the ring system. The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
255-13-0 |
|---|---|
Fórmula molecular |
C6H5N3O |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
7H-pyrimido[4,5-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1,3-4H,2H2 |
Clave InChI |
DDMHQMXOMBWJQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=CN=CN=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)



![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
